4,5-Difluoro-N1-methylbenzene-1,2-diamine
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Overview
Description
4,5-Difluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 4th and 5th positions, and a methyl group is attached to the nitrogen atom of the 1,2-diamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-N1-methylbenzene-1,2-diamine typically involves the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene with N1-methylbenzene-1,2-diamine. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in ethanol at low temperatures (around 0°C) for several hours. The reaction mixture is then purified using chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines, leading to the formation of substituted products.
Reduction: The nitro groups in the precursor can be reduced to amines, which can then undergo further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium hydroxide (KOH), Hünig’s base, or triethylamine (Et3N) in solvents like dimethylformamide (DMF) or ethanol (EtOH) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction of nitro groups.
Major Products Formed
Substituted Amines: Products formed from nucleophilic substitution reactions.
Reduced Amines: Products formed from the reduction of nitro groups.
Scientific Research Applications
4,5-Difluoro-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with unique electronic properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo nucleophilic substitution and reduction reactions suggests its potential in modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluorobenzene-1,2-diamine: Similar structure but lacks the N1-methyl group.
N1-methylbenzene-1,2-diamine: Similar structure but lacks the fluorine atoms.
Uniqueness
4,5-Difluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of both fluorine atoms and the N1-methyl group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4,5-difluoro-2-N-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFSONVJAGQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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